

Spectroscopic Profile of 2-Nitroaniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitroaniline**, a key chemical intermediate in various industrial applications, including the synthesis of pharmaceuticals and dyes. This document presents detailed Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation, to support research and development activities.

Infrared (IR) Spectroscopy

Infrared spectroscopy of **2-Nitroaniline** reveals characteristic vibrational frequencies of its functional groups. The data presented here was obtained from a Fourier Transform Infrared (FTIR) spectrometer.

Data Presentation

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
N-H Asymmetric Stretch	~3480	Strong
N-H Symmetric Stretch	~3370	Strong
Aromatic C-H Stretch	~3100-3000	Medium
NO ₂ Asymmetric Stretch	~1575	Very Strong
C=C Aromatic Stretch	~1620, ~1500, ~1450	Medium-Strong
N-H Bend	~1620	Medium
NO ₂ Symmetric Stretch	~1340	Very Strong
C-N Stretch	~1250	Strong
C-H Out-of-plane Bend	~740	Strong

Experimental Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.

Sample Preparation (KBr Pellet Method):

- A small amount of solid **2-Nitroaniline** (1-2 mg) was finely ground using an agate mortar and pestle.
- The ground sample was then intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. KBr is transparent in the IR region and serves as a matrix.
- The mixture was transferred to a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent pellet.
- The KBr pellet was placed in the sample holder of the FTIR instrument for analysis. The spectrum was typically recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **2-Nitroaniline**, including the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Nitroaniline** shows distinct signals for the amine and aromatic protons.

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H6	8.12	dd	8.7, 1.6	1H
H4	7.36	ddd	8.7, 7.1, 1.6	1H
H3	6.81	dd	8.5, 1.3	1H
H5	6.70	ddd	8.5, 7.1, 1.3	1H
NH ₂	5.98	s (broad)	-	2H

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the **2-Nitroaniline** molecule.

Carbon Assignment	Chemical Shift (δ, ppm)
C2	146.5
C1	136.1
C4	126.8
C6	119.2
C5	116.6
C3	115.8

Note: The assignment of quaternary carbons (C1 and C2) can sometimes be ambiguous without further 2D NMR experiments.

Experimental Protocol

Instrumentation: A 400 MHz NMR spectrometer was used to acquire both ^1H and ^{13}C NMR spectra.

Sample Preparation:

- Approximately 10-20 mg of **2-Nitroaniline** was dissolved in about 0.7 mL of deuterated chloroform (CDCl_3).
- A small amount of tetramethylsilane (TMS) was added as an internal standard ($\delta = 0.00$ ppm) for chemical shift referencing.
- The solution was transferred to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR: The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon atom. A longer acquisition time and a greater number of scans were typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Mass Spectrometry (MS)

Mass spectrometry of **2-Nitroaniline** provides information about its molecular weight and fragmentation pattern, aiding in its identification.

Data Presentation

m/z	Relative Intensity (%)	Proposed Fragment Ion
138	100	$[M]^+$ (Molecular Ion)
108	25	$[M - NO]^+$
92	70	$[M - NO_2]^+$
80	35	$[M - NO_2 - H_2]^+$ or $[C_6H_4N]^+$
65	95	$[C_5H_5]^+$

Experimental Protocol

Instrumentation: An electron ionization mass spectrometer (EI-MS) was used.

Sample Introduction: A small amount of solid **2-Nitroaniline** was introduced directly into the ion source via a solid probe. The sample was heated to induce vaporization.

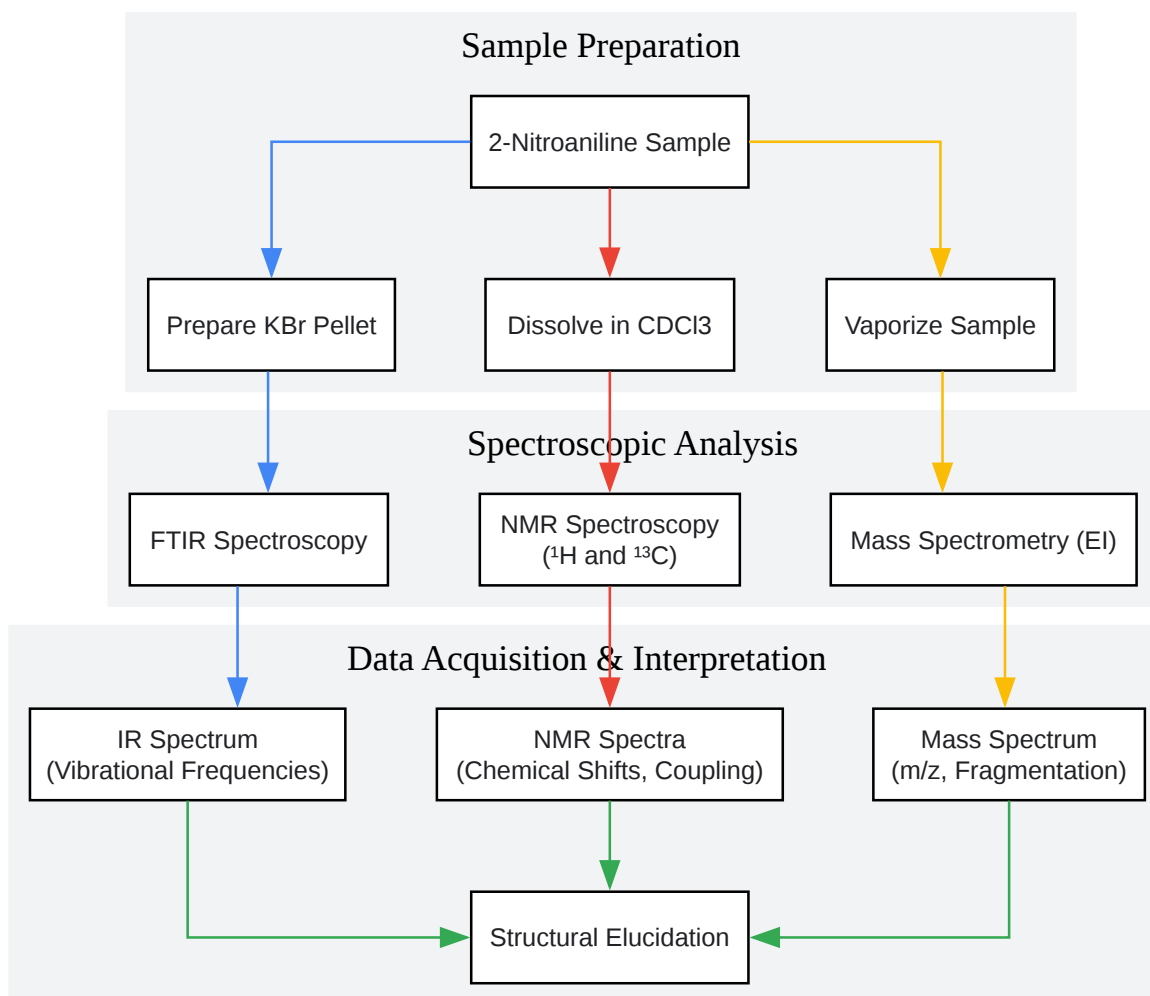
Ionization: The vaporized sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a positively charged molecular ion ($[M]^+$).

Fragmentation: The high energy of the ionization process causes the molecular ion to be in an excited state, leading to fragmentation into smaller, characteristic ions.

Detection: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and their relative abundance was detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Nitroaniline**.



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Caption: General workflow for spectroscopic analysis of **2-Nitroaniline**.

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